molecular formula C13H15NO3 B8554650 ethyl (2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate CAS No. 77533-44-9

ethyl (2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate

Cat. No. B8554650
CAS No.: 77533-44-9
M. Wt: 233.26 g/mol
InChI Key: QFKUQQFSYPCODB-UHFFFAOYSA-N
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Patent
US07589117B2

Procedure details

11.5 g of ethoxycarbonylmethylenetriphenylphosphorane are added to a suspension of 4.5 g of 3-hydroxy-2-methyl-2,3-dihydroisoindol-1-one in 110 cm3 of toluene. The reaction mixture is refluxed with stirring for 16 hours and then cooled to a temperature in the region of 20° C. The mixture is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. The residual oil is taken up in 50 cm3 of diethyl ether. The precipitate formed is filtered off and then washed twice with 10 cm3 of diethyl ether. The filtrate is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C. to give an orange-colored oil, which is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 20-45 μm), eluting with successive mixtures of cyclohexane/ethyl acetate (70/30, 65135, 60/40 by volume). The fractions comprising the expected product are combined and concentrated under reduced pressure (2 kPa) at a temperature in the region of 30° C. 4.1 g of ethyl (2-methyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetate are thus obtained in the form of a yellow oil. (Rf=0.25, thin layer chromatography on silica gel, eluent: cyclohexane/ethyl acetate (50/50 by volume)).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:5])[CH3:2].O[CH:27]1[C:35]2[C:30](=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:29](=[O:36])[N:28]1[CH3:37]>C1(C)C=CC=CC=1>[CH3:37][N:28]1[C:29](=[O:36])[C:30]2[C:35](=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:27]1[CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5]

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
C(C)OC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
4.5 g
Type
reactant
Smiles
OC1N(C(C2=CC=CC=C12)=O)C
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
with stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed twice with 10 cm3 of diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated to dryness under reduced pressure (2 kPa) at a temperature in the region of 40° C.
CUSTOM
Type
CUSTOM
Details
to give an orange-colored oil, which
CUSTOM
Type
CUSTOM
Details
is purified by chromatography under argon pressure (60 kPa) on a column of silica gel (particle size 20-45 μm)
WASH
Type
WASH
Details
eluting with successive mixtures of cyclohexane/ethyl acetate (70/30, 65135, 60/40 by volume)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (2 kPa) at a temperature in the region of 30° C

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1C(C2=CC=CC=C2C1=O)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: CALCULATEDPERCENTYIELD 63.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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